molecular formula C23H25BrN2O4 B11065525 5-benzyl-1-({2-[(3-bromo-5-methylbenzyl)oxy]ethoxy}methyl)-6-methylpyrimidine-2,4(1H,3H)-dione

5-benzyl-1-({2-[(3-bromo-5-methylbenzyl)oxy]ethoxy}methyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B11065525
M. Wt: 473.4 g/mol
InChI Key: CCUKDWROINMQIT-UHFFFAOYSA-N
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Description

5-Benzyl-1-({2-[(3-Bromo-5-methylbenzyl)oxy]ethoxy}methyl)-6-methyl-2,4(1H,3H)-pyrimidinedione: is a complex organic compound that belongs to the class of pyrimidinediones. This compound is characterized by its unique structure, which includes a pyrimidinedione core substituted with benzyl, bromo, and methyl groups. The presence of these substituents imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-1-({2-[(3-Bromo-5-methylbenzyl)oxy]ethoxy}methyl)-6-methyl-2,4(1H,3H)-pyrimidinedione typically involves multiple steps, including the formation of the pyrimidinedione core and subsequent functionalization with the desired substituents. A general synthetic route may include:

    Formation of the Pyrimidinedione Core: This step involves the condensation of appropriate starting materials, such as urea or thiourea, with a diketone or ketoester under acidic or basic conditions to form the pyrimidinedione ring.

    Etherification: The formation of the ether linkage involves the reaction of the hydroxyl group with an appropriate alkylating agent, such as an alkyl halide, under basic conditions.

    Bromination and Methylation: The introduction of bromo and methyl groups can be carried out using brominating agents (e.g., N-bromosuccinimide) and methylating agents (e.g., methyl iodide) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve high yields and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1-({2-[(3-Bromo-5-methylbenzyl)oxy]ethoxy}methyl)-6-methyl-2,4(1H,3H)-pyrimidinedione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents with other functional groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down specific bonds and form new products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Alkylating Agents: Alkyl halides (e.g., methyl iodide)

    Brominating Agents: N-bromosuccinimide

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or demethylated products.

Scientific Research Applications

5-Benzyl-1-({2-[(3-Bromo-5-methylbenzyl)oxy]ethoxy}methyl)-6-methyl-2,4(1H,3H)-pyrimidinedione:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigating its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Exploring its potential as a therapeutic agent or drug candidate for various diseases.

    Industry: Potential use in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 5-Benzyl-1-({2-[(3-Bromo-5-methylbenzyl)oxy]ethoxy}methyl)-6-methyl-2,4(1H,3H)-pyrimidinedione depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: The compound may influence specific biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

5-Benzyl-1-({2-[(3-Bromo-5-methylbenzyl)oxy]ethoxy}methyl)-6-methyl-2,4(1H,3H)-pyrimidinedione: can be compared with other similar compounds, such as:

    5-Benzyl-6-methyl-2,4(1H,3H)-pyrimidinedione: Lacks the bromo and ether substituents, which may result in different chemical properties and biological activities.

    1-Benzyl-5-methyl-2,4(1H,3H)-pyrimidinedione: Lacks the bromo and ether substituents, which may result in different chemical properties and biological activities.

    3-Bromo-5-methylbenzyl derivatives: Compounds with similar bromo and methyl substituents but different core structures.

The uniqueness of 5-Benzyl-1-({2-[(3-Bromo-5-methylbenzyl)oxy]ethoxy}methyl)-6-methyl-2,4(1H,3H)-pyrimidinedione lies in its specific combination of substituents, which imparts distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C23H25BrN2O4

Molecular Weight

473.4 g/mol

IUPAC Name

5-benzyl-1-[2-[(3-bromo-5-methylphenyl)methoxy]ethoxymethyl]-6-methylpyrimidine-2,4-dione

InChI

InChI=1S/C23H25BrN2O4/c1-16-10-19(12-20(24)11-16)14-29-8-9-30-15-26-17(2)21(22(27)25-23(26)28)13-18-6-4-3-5-7-18/h3-7,10-12H,8-9,13-15H2,1-2H3,(H,25,27,28)

InChI Key

CCUKDWROINMQIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)COCCOCN2C(=C(C(=O)NC2=O)CC3=CC=CC=C3)C

Origin of Product

United States

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